molecular formula C10H8FNS B383374 6-Fluoro-4-methylquinoline-2-thiol

6-Fluoro-4-methylquinoline-2-thiol

Cat. No.: B383374
M. Wt: 193.24g/mol
InChI Key: VALXEXSRWIMJOG-UHFFFAOYSA-N
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Description

6-Fluoro-4-methylquinoline-2-thiol (CAS: 15912-64-8) is a fluorinated quinoline derivative with a molecular formula of C₁₀H₈FNS and a molecular weight of 193.24 g/mol . The compound features a quinoline backbone substituted with a fluorine atom at position 6, a methyl group at position 4, and a thiol (-SH) group at position 2. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.

Properties

IUPAC Name

6-fluoro-4-methyl-1H-quinoline-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNS/c1-6-4-10(13)12-9-3-2-7(11)5-8(6)9/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALXEXSRWIMJOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=S)NC2=C1C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Quinoline derivatives exhibit diverse biological and physicochemical properties depending on substituent type, position, and functional groups. Below is a detailed comparison of 6-Fluoro-4-methylquinoline-2-thiol with structurally similar compounds:

Substituent Effects on Physicochemical Properties
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility & Reactivity
6-Fluoro-4-methylquinoline-2-thiol 6-F, 4-CH₃, 2-SH C₁₀H₈FNS 193.24 Thiol (-SH) Moderate polarity; reactive thiol group enables disulfide bond formation
6-Methoxy-2-methylquinoline-4-thiol 6-OCH₃, 2-CH₃, 4-SH C₁₁H₁₁NOS 205.28 Methoxy (-OCH₃), Thiol Higher solubility in polar solvents due to methoxy group
6-Fluoro-4-hydroxy-2-methylquinoline 6-F, 4-OH, 2-CH₃ C₁₀H₈FNO 177.18 Hydroxyl (-OH) Enhanced hydrogen-bonding capacity; lower lipophilicity
6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline 6-Cl, 2-C₃H₅, 4-CF₃ C₁₃H₉ClF₃N 271.67 Trifluoromethyl (-CF₃) High electronegativity; improved metabolic stability

Key Observations :

  • The thiol group in the target compound enhances nucleophilic reactivity compared to hydroxyl or methoxy groups, enabling conjugation with biomolecules or metals .

Key Observations :

  • The thiol group in 6-Fluoro-4-methylquinoline-2-thiol is critical for antimicrobial activity, likely via inhibition of bacterial thioredoxin reductase .
  • Methoxy or hydroxyl derivatives exhibit divergent activities; for example, hydroxylated quinolines (e.g., 6-Fluoro-4-hydroxy-2-methylquinoline) show weaker antimicrobial effects but better solubility .

Key Observations :

  • The target compound is synthesized via cyclocondensation with moderate yields (65–80%), comparable to other thiol-containing quinolines .
  • Methylation routes (e.g., for 6-methoxy derivatives) achieve higher yields due to the stability of methoxy intermediates .

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